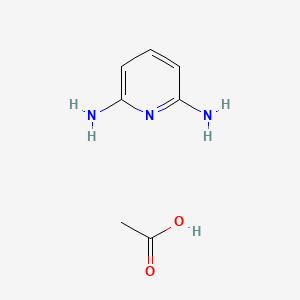
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is an organotin compound known for its unique structure and properties. This compound features a cyclopentadienyl ring substituted with tert-butyl groups and bonded to a tin atom through a tributyl group. Organotin compounds like this one are of significant interest due to their applications in organic synthesis and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane typically involves the reaction of 2,3-DI-tert-butylcyclopenta-1,3-diene with tributyltin chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as bromine or iodine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides .
Wissenschaftliche Forschungsanwendungen
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon, oxygen, and nitrogen atoms in organic molecules, facilitating various chemical transformations. The cyclopentadienyl ring and tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributylcyclopentadienyltin: Similar structure but without the tert-butyl groups.
Tributylpropynylstannane: Contains a propynyl group instead of the cyclopentadienyl ring.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Features a different heterocyclic ring structure.
Uniqueness
Tributyl(2,3-DI-tert-butylcyclopenta-1,3-dien-1-YL)stannane is unique due to the presence of the tert-butyl groups on the cyclopentadienyl ring, which provide steric hindrance and influence the compound’s reactivity. This makes it particularly useful in selective organic synthesis and as a catalyst in specific reactions .
Eigenschaften
CAS-Nummer |
144467-00-5 |
|---|---|
Molekularformel |
C25H48Sn |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
tributyl-(2,3-ditert-butylcyclopenta-1,3-dien-1-yl)stannane |
InChI |
InChI=1S/C13H21.3C4H9.Sn/c1-12(2,3)10-8-7-9-11(10)13(4,5)6;3*1-3-4-2;/h8H,7H2,1-6H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QTSWSZBMYNRNEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C(=CC1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)
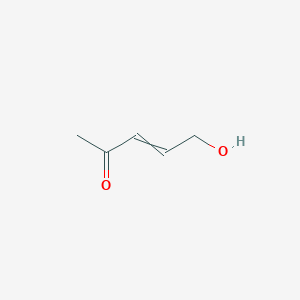
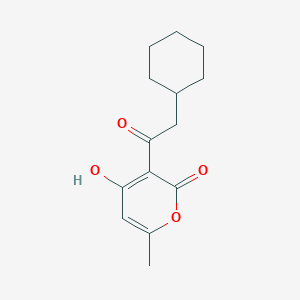


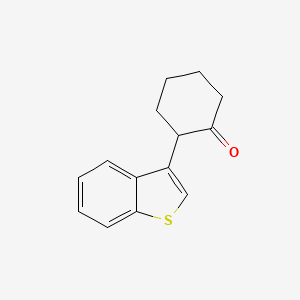
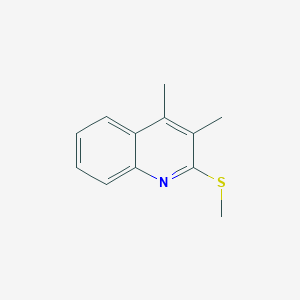
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
